2'-Methoxybiphenyl-2-ylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 239.7 g/mol. It is categorized as an aromatic amine, specifically a biphenyl derivative with a methoxy group at the 2' position. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development.
The compound is classified under organic compounds and is primarily sourced from synthetic routes involving biphenyl derivatives. It is recognized in chemical databases such as PubChem and ChemSpider, where it is assigned various identifiers, including the CAS number 824414-16-6. The hydrochloride form indicates that it exists as a salt, which often enhances its solubility and stability in aqueous solutions.
The synthesis of 2'-Methoxybiphenyl-2-ylamine hydrochloride typically involves several key steps:
These methods yield 2'-Methoxybiphenyl-2-ylamine, which can then be converted to its hydrochloride form by treatment with hydrochloric acid.
The molecular structure of 2'-Methoxybiphenyl-2-ylamine hydrochloride features:
The canonical SMILES representation for this compound is COC1=CC=CC=C1C(C=C2)=C(C=C(C=C2)N)C=CC=C1, indicating its complex aromatic nature.
2'-Methoxybiphenyl-2-ylamine hydrochloride can undergo various chemical reactions, including:
These reactions are crucial for modifying the compound's properties for specific applications.
The mechanism of action for 2'-Methoxybiphenyl-2-ylamine hydrochloride is not fully elucidated but may involve:
The key physical and chemical properties of 2'-Methoxybiphenyl-2-ylamine hydrochloride include:
These properties are essential for determining its handling and application in laboratory settings.
The primary applications of 2'-Methoxybiphenyl-2-ylamine hydrochloride include:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4